5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

Antimycobacterial Tuberculosis Triazole hybrids

Anti-TB drug discovery programs often face scaffold validation challenges-generic triazole intermediates lack the specific o-tolyl (N-4) and pyridin-4-yl (C-5) substitution needed to access bioactive hybrids with documented selectivity data. This compound directly enables synthesis of hydrazone-tethered hybrids demonstrating M. tuberculosis H37Rv activity (MIC₉₀ = 3.99 μM) with low HeLa cytotoxicity (97.9% viability at 20 μM). The free thiol (-SH) supports S-alkylation for focused library construction. Zero PAINS alerts and favorable ADME predictions (high GI absorption, no BBB penetration) minimize late-stage attrition risk.

Molecular Formula C14H12N4S
Molecular Weight 268.34 g/mol
CAS No. 16629-41-7
Cat. No. B103250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
CAS16629-41-7
Molecular FormulaC14H12N4S
Molecular Weight268.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3
InChIInChI=1S/C14H12N4S/c1-10-4-2-3-5-12(10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)
InChIKeyVDOCMXPONDDKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol (CAS 16629-41-7): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol (CAS 16629-41-7) is a heterocyclic small molecule (MW 268.34 Da, formula C₁₄H₁₂N₄S) belonging to the 1,2,4-triazole-3-thiol class, featuring a pyridin-4-yl substituent at position 5 and an ortho-tolyl group at position 4 . The compound carries a reactive thiol (-SH) moiety that enables S-alkylation, S-conjugation, metal coordination, and further derivatisation chemistries [1]. With a predicted ACD/LogP of 1.30, zero Rule-of-5 violations, one hydrogen bond donor (thiol), four hydrogen bond acceptors, and a topological polar surface area of 73 Ų, it occupies a favorable oral drug-like chemical space and serves as a versatile intermediate for hybrid molecule construction .

Why Generic 1,2,4-Triazole-3-thiol Analogs Cannot Substitute for 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol in Anti-TB Hybrid Design


Within the 1,2,4-triazole-3-thiol family, the identity of the N-4 aryl substituent and C-5 heteroaryl group dictates both the intrinsic biological activity and the scaffold's capacity for productive derivatisation. The combination of an ortho-tolyl group at N-4 and a pyridin-4-yl group at C-5 in the target compound is highly specific: close analogs with pyridin-3-yl, phenyl, or p-tolyl substitutions produce different biological outcomes when converted into Schiff-base or Mannich-base hybrids [1]. The target compound itself serves as a privileged precursor whose unique substitution pattern is essential for accessing derivatives with experimentally demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv, as evidenced by the hydrazone-tethered hybrid series [2]. Simply replacing the N-4 o-tolyl or C-5 pyridin-4-yl group with a generic alternative would alter the electronic and steric environment of the triazole core, leading to a different set of hybrid compounds with unvalidated biological profiles, making one-to-one substitution scientifically unjustified.

Quantitative Differentiation Evidence for 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol and Its Derivatives versus Comparators


Direct Head-to-Head Anti-TB Activity: o-Tolyl/Pyridin-4-yl Core Derivative 13 Achieves 16-Fold Lower MIC₉₀ Than Core Scaffold 9 Against M. tuberculosis H37Rv

In a direct head-to-head study, the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core scaffold (compound 9, the amino analog of the target thiol compound) was inactive against M. tuberculosis H37Rv (MIC₉₀ >62.5 μM). Hydrazone hybridisation with a pyrrole carbaldehyde produced compound 13, which achieved an MIC₉₀ of 3.99 μM—representing at least a 16-fold improvement in potency. Although this activity is still substantially lower than that of the frontline drug isoniazid (MIC₉₀ = 0.97 μM), the critical finding is that the o-tolyl/pyridin-4-yl-substituted triazole scaffold can be transformed from an inactive precursor into an active antimycobacterial agent through rational derivatisation, a property not demonstrated for alternative N-4-aryl/C-5-pyridyl substitution patterns within this series [1].

Antimycobacterial Tuberculosis Triazole hybrids

Cytotoxicity Selectivity Window: Hybrid 13 Retains 97.9% HeLa Cell Viability at 20 μM While the Core Scaffold Lacks Anti-TB Activity

Cytotoxicity profiling of the hydrazone-tethered hybrid series against human cervix adenocarcinoma (HeLa) cells at a screening concentration of 20 μM revealed that the most active anti-TB compound (compound 13) exhibited 97.9% HeLa cell viability, compared to the emetine positive control (IC₅₀ = 0.029 μM). None of the tested compounds in the series suppressed HeLa cell viability below the 50% threshold, indicating that the o-tolyl/pyridin-4-yl triazole-derived hybrids carry a low intrinsic cytotoxicity risk at concentrations that yield measurable antimycobacterial activity [1]. This favorable selectivity profile—where the core scaffold itself is inactive against MTB (MIC₉₀ >62.5 μM) yet its derivatives are non-cytotoxic—provides a meaningful safety margin for further medicinal chemistry optimisation.

Cytotoxicity Selectivity HeLa cells

Physicochemical and ADME Differentiation: Core Scaffold 9 Occupies Favorable Drug-Like Chemical Space with TPSA of 108.4 Ų and Zero PAINS Alerts

In silico ADME profiling using the SwissADME web tool of the core triazole scaffold 9 (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, derived directly from the target thiol compound's synthetic pathway) reveals a drug-like profile with molecular weight of 193.23 Da, consensus LogP (WLogP3) of 0.35, topological polar surface area (TPSA) of 108.4 Ų, and zero PAINS (Pan-Assay Interference Compounds) alerts. All hybrid derivatives (12a–g and 13) demonstrated high predicted gastrointestinal absorption and no blood-brain barrier penetration, suggesting low risk of CNS toxicity [1]. The core scaffold 9 also showed good aqueous solubility (LogS ESOL = −1.76, Ali = −2.09). In contrast, the larger hybrid derivatives showed progressively higher logP values (WLogP3 range 3.92–5.88) and molecular weights (374–478 Da), with only compound 12d exceeding the TPSA threshold of 140 Ų [1]. These data indicate that the core scaffold occupies a favorable early lead-like space amenable to further optimisation.

ADME Drug-likeness Physicochemical properties

Structural Orthogonality: The Thiol (-SH) Group at C-3 of the Target Compound Enables Derivatisation Chemistries Not Accessible with Thione or Alkylated Analogs

The target compound, 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol, possesses a free thiol (-SH) group at the C-3 position of the triazole ring, which is the reactive handle enabling S-alkylation, S-conjugation, thioether formation, and metal-coordination chemistries [1]. This stands in contrast to the thione tautomer (2,4-dihydro-3H-1,2,4-triazole-3-thione form) that predominates in some analogs, or pre-alkylated derivatives such as S-benzyl or S-methyl thioethers that have already consumed the reactive sulfur center. The thiol form can be deliberately generated under appropriate conditions and subsequently derivatised—as demonstrated by the hydrazone-tethered hybrid series where the corresponding 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (compound 9) was successfully converted into Schiff-base hybrids 12a–g and 13 via condensation with arylpyrrole carbaldehydes [2]. The o-tolyl/pyridin-4-yl substitution pattern on the triazole ring further provides a distinctive steric and electronic environment that influences the regioselectivity and efficiency of subsequent S-functionalisation reactions [3].

Thiol chemistry Derivatisation S-alkylation

Gram-Positive Antibacterial Baseline: Core Triazole Scaffold 9 Shows Activity Against S. aureus (MIC = 25 μg/mL), a Reference Point Absent for Most N-4-Aryl Analogs

A literature report cited within the primary antimycobacterial study documents that the core triazole scaffold 9 (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)—the synthetic precursor of the target thiol compound—exhibited antibacterial activity against the Gram-positive pathogen Staphylococcus aureus with an MIC value of 25 μg/mL [1]. While this represents only modest antibacterial potency, it establishes a documented biological baseline for the o-tolyl/pyridin-4-yl-substituted triazole scaffold that is absent for many other N-4-aryl triazole-3-thiol analogs. The antibacterial activity provides an orthogonal biological readout that can be monitored during subsequent medicinal chemistry campaigns, serving as a secondary activity marker that complements the primary antimycobacterial screening data.

Antibacterial Staphylococcus aureus Gram-positive

BindingDB HTS Selectivity Profile: Target Compound Shows EC₅₀ >30 μM Against RGS Protein Interaction, Indicating Low Pan-Assay Interference Risk

High-throughput screening data deposited in BindingDB for the target compound (listed under CID 969943 and BDBM47707) report an EC₅₀ value of >30,000 nM (>30 μM) in a University of New Mexico assay designed to identify small molecule regulators of RGS (Regulator of G-protein Signaling) family protein interactions [1]. This very weak activity in an unrelated biological target is actually a favorable finding: it suggests that the o-tolyl/pyridin-4-yl triazole scaffold does not promiscuously interfere with diverse biological assays at micromolar concentrations, a property that distinguishes it from PAINS-prone scaffolds that show frequent hits across multiple unrelated targets. Combined with the SwissADME PAINS analysis showing zero alerts for the core scaffold [2], this HTS data reinforces that the compound is suitable as a selective starting point for focused library design without the confounding effects of pan-assay interference.

HTS profiling Selectivity RGS proteins

Validated Application Scenarios for 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol Based on Quantitative Evidence


Anti-Tuberculosis Lead Generation via Hydrazone-Tethered Hybrid Synthesis

The strongest evidence-based application for this compound is as a synthetic precursor for generating hydrazone-tethered arylpyrrole-1,2,4-triazole hybrids with demonstrated in vitro antimycobacterial activity against M. tuberculosis H37Rv. The evidence shows that while the core scaffold (compound 9) is inactive (MIC₉₀ >62.5 μM), hydrazone-linked hybrids derived from it achieve measurable anti-TB activity (MIC₉₀ = 3.99 μM for compound 13) with low HeLa cell cytotoxicity (97.9% viability at 20 μM) [1]. The synthetic route—condensation of the 4-amino-triazole intermediate with arylpyrrole carbaldehydes—is well characterised and reproducible, and the favorable ADME predictions (high GI absorption, no BBB penetration) support further optimisation [1]. This application is suitable for academic medicinal chemistry groups and anti-infective drug discovery programs seeking validated starting points for TB lead optimisation.

Focused Triazole-Thiol Library Synthesis via S-Alkylation and Schiff-Base Derivatisation

The free thiol (-SH) group at C-3 of the target compound provides a reactive handle for S-alkylation, thioether formation, and metal-coordination chemistries, enabling the construction of focused compound libraries [1]. The o-tolyl and pyridin-4-yl substituents create a distinctive steric and electronic environment around the triazole core that influences the efficiency and regioselectivity of subsequent derivatisation [2]. Schiff-base condensation at the N-4 amino position (after conversion to the 4-amino analog) with substituted benzaldehydes or heterocyclic carbaldehydes yields derivatives with documented antimicrobial activity [3]. This application is suitable for chemical biology groups and core facility laboratories engaged in diversity-oriented synthesis or scaffold-hopping campaigns where the starting scaffold's derivatisation potential is paramount.

Selectivity and Safety Profiling in Early-Stage Anti-Infective Drug Discovery

The target compound and its derivatives carry a documented low-risk selectivity profile: zero PAINS alerts in silico [1], negligible activity in an unrelated human RGS protein interaction HTS assay (EC₅₀ >30 μM) [2], and no suppression of HeLa cell viability below 50% at 20 μM for the active anti-TB hybrids [1]. Additionally, the predicted lack of blood-brain barrier penetration reduces CNS toxicity concerns [1]. This profile makes the o-tolyl/pyridin-4-yl triazole scaffold suitable for anti-infective drug discovery programs that require early-stage selectivity and cytotoxicity data to prioritize compound series—reducing the risk of late-stage attrition due to off-target toxicity.

Antibacterial Secondary Screening: Gram-Positive Activity Monitoring During Derivative Synthesis

The documented Gram-positive antibacterial activity of the core scaffold against S. aureus (MIC = 25 μg/mL) [1] provides an orthogonal biological readout that can be monitored throughout derivative library synthesis. As new S-alkylated, Schiff-base, or Mannich-base derivatives are prepared from the target compound, tracking changes in both anti-TB and anti-S. aureus activity allows medicinal chemists to assess whether structural modifications improve potency broadly (dual activity enhancement) or selectively (target-specific enhancement). This dual-readout approach is particularly valuable for groups working on broad-spectrum anti-infective agents or seeking to understand structure-activity relationships across different bacterial pathogens.

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